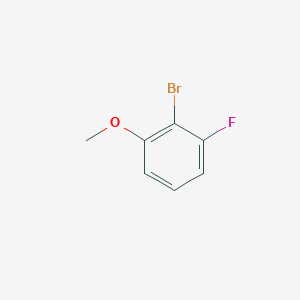

2-Bromo-3-fluoroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUBPKHSQXYYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381383 | |

| Record name | 2-Bromo-3-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-59-3 | |

| Record name | 2-Bromo-3-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 446-59-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-fluoroanisole via Diazotization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-3-fluoroanisole, a valuable substituted aromatic intermediate in the pharmaceutical and agrochemical industries. The primary focus of this document is the synthetic route involving the diazotization of a suitable aniline precursor, followed by a Sandmeyer-type bromination. This guide delves into the mechanistic underpinnings of the reaction, provides a detailed experimental protocol, and addresses critical safety considerations, process optimization, and product characterization. The content is structured to offer both a theoretical understanding and practical insights for laboratory-scale synthesis.

Introduction: The Significance of this compound

This compound is a key building block in organic synthesis, prized for its unique substitution pattern which allows for regioselective functionalization. The presence of the bromine, fluorine, and methoxy groups on the aromatic ring offers multiple reactive sites for cross-coupling reactions, nucleophilic aromatic substitution, and further modifications, making it a versatile precursor for the synthesis of complex molecules with potential biological activity. The purity of this compound is paramount, as impurities can lead to unwanted side reactions and complicate the synthesis of the final active pharmaceutical ingredient (API)[1].

Synthetic Strategy: The Diazotization Pathway

The most common and effective method for the introduction of a bromine atom onto an aromatic ring at a position directed by an amino group is through a diazotization-Sandmeyer reaction sequence. This two-step process first converts the primary aromatic amine to a highly reactive diazonium salt, which is then displaced by a bromide ion, typically catalyzed by a copper(I) salt[2][3].

Conceptual Workflow:

The synthesis commences with a suitable aromatic amine precursor, which upon diazotization and subsequent bromination, yields the desired this compound. The logical precursor for this synthesis is 3-fluoro-2-methoxyaniline .

Caption: Synthetic workflow for this compound.

Mechanistic Insights: A Tale of Two Reactions

The Diazotization Reaction

The conversion of a primary aromatic amine to a diazonium salt is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically hydrobromic acid (HBr) in this case. The amine then acts as a nucleophile, attacking the nitrosyl cation ([N=O]⁺) to form an N-nitrosamine, which then tautomerizes and dehydrates to yield the diazonium ion[4].

Key Considerations:

-

Temperature Control: This reaction is highly exothermic and the resulting diazonium salts are often unstable at higher temperatures, posing a significant safety risk. Therefore, maintaining a low temperature (typically 0-5 °C) is critical throughout the diazotization process.

-

Stoichiometry: A slight excess of nitrous acid is often used to ensure complete conversion of the amine. However, a large excess should be avoided as it can lead to side reactions.

The Sandmeyer Reaction

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that facilitates the replacement of the diazonium group with a halide[2][3]. The reaction is catalyzed by copper(I) salts, such as copper(I) bromide (CuBr)[5][6]. The currently accepted mechanism involves a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas. The aryl radical then abstracts a bromide from the copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product[2].

Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized procedure based on established Sandmeyer reactions and should be adapted and optimized for specific laboratory conditions.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 3-Fluoro-2-methoxyaniline | C₇H₈FNO | 141.14 | 1.0 eq | Starting material. |

| Hydrobromic Acid (48%) | HBr | 80.91 | ~4.0 eq | Acidic medium and source of bromide. |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 eq | Diazotizing agent. |

| Copper(I) Bromide | CuBr | 143.45 | 1.1 eq | Catalyst for Sandmeyer reaction. |

| Deionized Water | H₂O | 18.02 | As needed | Solvent. |

| Diethyl Ether or Dichloromethane | (C₂H₅)₂O / CH₂Cl₂ | 74.12 / 84.93 | As needed | Extraction solvent. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent. |

Procedure

Step 1: Diazotization

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-fluoro-2-methoxyaniline (1.0 eq) and 48% hydrobromic acid (2.0 eq).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of deionized water and place it in the dropping funnel.

-

Add the sodium nitrite solution dropwise to the amine suspension over a period of 30-60 minutes, ensuring the temperature is strictly maintained between 0-5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Bromination

-

In a separate beaker, dissolve copper(I) bromide (1.1 eq) in 48% hydrobromic acid (2.0 eq). Cool this solution to 0 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution. Caution: This step involves the vigorous evolution of nitrogen gas and should be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30-60 minutes, or until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Extract the mixture with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product[7][8].

Caption: Detailed experimental workflow for the synthesis.

Safety Considerations: Handling Diazonium Salts

Aryl diazonium salts are notoriously unstable and can be explosive, especially in their solid, dry state. Therefore, it is imperative to adhere to strict safety protocols:

-

In Situ Generation and Use: Diazonium salts should always be generated in situ and used immediately in the subsequent reaction step. Never attempt to isolate the solid diazonium salt.

-

Temperature Control: As previously mentioned, maintain low temperatures (0-5 °C) throughout the diazotization process to minimize decomposition.

-

Ventilation: The Sandmeyer reaction releases a large volume of nitrogen gas. Ensure the reaction is conducted in a well-ventilated fume hood to prevent pressure buildup.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[2][3][9][10][11].

-

Quenching: Before disposal, any residual diazonium salt in the reaction mixture should be quenched, for example, by the addition of a reducing agent like hypophosphorous acid.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₆BrFO[5][9] |

| Molecular Weight | 205.02 g/mol [5][9] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Approximately 220 °C at 755 mmHg[12][13] |

| Density | ~1.531 g/cm³[7] |

Spectroscopic Data (Predicted and from related compounds):

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the methoxy group (a singlet around 3.8-4.0 ppm) and three aromatic protons, with splitting patterns influenced by both the fluorine and bromine substituents.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display seven distinct signals. The carbon attached to the fluorine will show a large one-bond coupling constant (¹J C-F).

-

Mass Spectrometry (EI): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks (M and M+2) of nearly equal intensity. The molecular ion peak would be observed at m/z 204 and 206.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic ring and the methyl group, C-O stretching for the ether linkage, and C-Br and C-F stretching vibrations in the fingerprint region.

Conclusion

The synthesis of this compound via the diazotization of 3-fluoro-2-methoxyaniline followed by a Sandmeyer reaction is a robust and reliable method. This guide has provided a comprehensive framework for this synthesis, from the underlying chemical principles to a detailed experimental protocol and essential safety precautions. By understanding the nuances of each step and adhering to best laboratory practices, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

-

Mass Spectrometry and Infrared Spectroscopy. (n.d.). Retrieved from [Link]

-

New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

-

Rani, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2835-2865. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Retrieved from [Link]

-

Beilstein Journals. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 20, 584-592. [Link]

-

Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry, 19(6), 376-383. [Link]

- Google Patents. (n.d.). Preparation method for 2-bromo-3-fluorobenzoic acid.

-

SpectraBase. (n.d.). 2-Bromoanisole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

-

Scribd. (n.d.). Lab 13 A Diazotization-Coupling Reaction - The Preparation of Methyl Orange. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline.

- Google Patents. (n.d.). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

-

Beilstein Journals. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 20, 584-592. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound | C7H6BrFO | CID 2779318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High Quality this compound CAS No.: 446-59-3 [qinmuchem.com]

- 7. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 446-59-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 12. 446-59-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 13. chem.uci.edu [chem.uci.edu]

2-Bromo-3-fluoroanisole CAS number 446-59-3 properties

An In-Depth Technical Guide to 2-Bromo-3-fluoroanisole (CAS 446-59-3)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern synthetic chemistry. The strategic placement of its bromo, fluoro, and methoxy functionalities on the aromatic ring imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. This document will delve into the physicochemical properties, synthesis, reactivity, and applications of this versatile compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS 446-59-3) is a halogenated aromatic ether that has gained prominence as a synthetic intermediate.[1] Its structure, featuring an electron-donating methoxy group and two distinct halogen atoms, allows for a range of regioselective chemical transformations. The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability in derivative compounds.[2][3] This unique combination of functional groups makes this compound a sought-after precursor in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][4]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 446-59-3 | [5] |

| Molecular Formula | C₇H₆BrFO | [1][5] |

| Molecular Weight | 205.02 g/mol | [1][5] |

| Appearance | Colorless to light yellow clear liquid | [1][6] |

| Boiling Point | 189.2 ± 20.0 °C | [6][7] |

| Density | 1.531 ± 0.06 g/cm³ | [6][7] |

| Flash Point | 81 °C | [8] |

| IUPAC Name | 2-bromo-1-fluoro-3-methoxybenzene | [5] |

| SMILES | COC1=C(C(=CC=C1)F)Br | [5][9] |

| InChI | InChI=1S/C₇H₆BrFO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 | [5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through several routes. A common and effective laboratory-scale method involves the methylation of 2-bromo-3-fluorophenol.

Representative Synthetic Protocol: Methylation of 2-Bromo-3-fluorophenol

This protocol describes a standard Williamson ether synthesis, a reliable method for generating aryl ethers.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-bromo-3-fluorophenol (1 equivalent) in a polar aprotic solvent such as acetone or acetonitrile, add a suitable base, typically potassium carbonate (K₂CO₃, 1.5-2 equivalents).

-

Addition of Methylating Agent: While stirring the suspension, add a methylating agent, such as iodomethane (CH₃I) or dimethyl sulfate ((CH₃)₂)SO₄, 1.1-1.2 equivalents), dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a dilute aqueous solution of sodium hydroxide (to remove any unreacted phenol), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the differential reactivity of its functional groups.[2] The bromine atom is particularly susceptible to a variety of metal-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[2]

Palladium-Catalyzed Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: The reaction of this compound with an organoboron compound in the presence of a palladium catalyst and a base allows for the introduction of various aryl or alkyl groups at the 2-position. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceutical compounds.[2]

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling this compound with primary or secondary amines. This is a critical transformation in the synthesis of many drug candidates.[2]

Other Key Reactions

-

Grignard Reagent Formation: The bromine atom can be converted into a Grignard reagent by reacting with magnesium metal. The resulting organometallic species is a potent nucleophile that can react with a wide range of electrophiles.[2]

-

Lithium-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures results in a lithium-halogen exchange, providing an alternative route to a nucleophilic aryl species.[2]

The presence of the fluorine atom and the methoxy group can influence the reactivity of the aromatic ring in these transformations through their electronic effects.[1]

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research and development.

-

Pharmaceutical Intermediates: Its structure is a key component in the synthesis of various pharmaceutical agents.[1] The presence of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule. For instance, it is a pivotal intermediate in the synthesis of kinase inhibitors like BLU-945, a next-generation EGFR inhibitor for non-small cell lung cancer.[1][3][10] The bromo-fluoro motif can improve the binding affinity to hydrophobic pockets in kinases.[1]

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can enhance the efficacy and stability of agrochemicals.

-

Materials Science: The unique electronic properties imparted by the substituents make this compound a useful precursor for the development of novel materials such as liquid crystals and organic semiconductors.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][8] It may also be harmful to aquatic life with long-lasting effects (H412).[5][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][12] Handle in a well-ventilated area or a fume hood.[11]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat sources and open flames.[6] Keep the container tightly closed.[6][11]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air.[11] If swallowed, rinse mouth and seek medical advice.[11]

Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis. Its unique substitution pattern allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

References

- Vertex AI Search. (n.d.). Key Chemical Reactions Involving this compound.

- Smolecule. (2023, August 15). Buy this compound | 446-59-3.

- Autech Industry Co.,Limited. (n.d.). High Quality this compound CAS No.: 446-59-3.

- ChemicalBook. (n.d.). This compound synthesis.

- PubChem. (n.d.). This compound | C7H6BrFO | CID 2779318.

- Apollo Scientific. (n.d.). 446-59-3 Cas No. | this compound.

- Manchester Organics. (n.d.). This compound | 446-59-3.

- ChemicalBook. (n.d.). 2-Bromo-3-fluoroaniline synthesis.

- Alachem Co., Ltd. (n.d.). 446-59-3 | this compound.

- ChemicalBook. (n.d.). This compound | 446-59-3.

- Alfa Chemistry. (n.d.). CAS 446-59-3 this compound.

- ChemicalBook. (n.d.). 446-59-3 | CAS DataBase.

- Matrix Scientific. (n.d.). 446-59-3 Cas No. | this compound.

- He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromo-3-fluoroaniline.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromo-6-chloro-4-fluoroanisole.

- PrepChem.com. (n.d.). Synthesis of 2-fluoro-4-bromoanisole.

- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 4-Bromo-2-fluoroanisole.

- ChemBeq. (2025, November 7). The Role of this compound in Fluorine Chemistry.

- ChemicalBook. (n.d.). 2-Bromo-4-fluoroanisole(452-08-4) 1H NMR spectrum.

- PubChemLite. (n.d.). This compound (C7H6BrFO).

- ECHEMI. (n.d.). Buy 3-Bromo-2-fluoroanisole from HANGZHOU LEAP CHEM CO., LTD..

- Kanto Denka Kogyo Co., Ltd. & University of Munich. (1995, October 2). A New One-Pot Synthesis of Polyfluoroanisoles from Polyfluoroanilines.

- Guidechem. (n.d.). 4-Bromo-2-fluoroanisole 2357-52-0.

- Google Patents. (n.d.). CN102146023A - Method for preparing p-fluoro anisole.

- ChemicalBook. (n.d.). 4-Bromo-2-fluoroanisole (2357-52-0) 1H NMR spectrum.

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207. [Link]

- ResearchGate. (2015, March). Fluorine in Drug Design: A Case Study with Fluoroanisoles.

-

National Science Review. (2024, October 1). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. 11(10), nwae331. [Link]

- Organic & Biomolecular Chemistry. (n.d.). Fluorination methods in drug discovery.

- ChemicalBook. (2025, July 5). 3-Bromo-2-fluoroanisole - Safety Data Sheet.

- PubChem. (n.d.). 2-Bromo-3-fluoropent-2-ene | C5H8BrF | CID 90894182.

Sources

- 1. Buy this compound | 446-59-3 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C7H6BrFO | CID 2779318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. High Quality this compound CAS No.: 446-59-3 [qinmuchem.com]

- 7. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 8. 446-59-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. PubChemLite - this compound (C7H6BrFO) [pubchemlite.lcsb.uni.lu]

- 10. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Bromo-1-fluoro-3-methoxybenzene: A Key Intermediate in Modern Organic Synthesis

Abstract

This technical guide provides a comprehensive analysis of 2-bromo-1-fluoro-3-methoxybenzene (CAS No: 446-59-3), a trifunctionalized aromatic building block of increasing importance in medicinal chemistry and materials science. We will delve into its core molecular structure, exploring the interplay of its electronic properties which dictate its unique reactivity. This document outlines plausible, high-yield synthetic strategies, detailed protocols for spectroscopic characterization, and an expert analysis of its applications in advanced synthetic transformations, such as cross-coupling and directed metalation reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile halogenated anisole.

Introduction: The Strategic Value of Polysubstituted Aromatics

The precise arrangement of functional groups on an aromatic scaffold is a cornerstone of modern molecular design, particularly in the development of novel pharmaceuticals and agrochemicals. Halogenated anisoles, such as 2-bromo-1-fluoro-3-methoxybenzene, represent a class of highly valuable synthetic intermediates. The distinct electronic nature and reactivity of the bromo, fluoro, and methoxy substituents provide a versatile platform for sequential and regioselective modifications.

The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. The fluorine atom, due to its high electronegativity and small size, can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, making it a favored substituent in drug design.[1] The methoxy group, a strong ortho-, para- director, influences the electronic landscape of the ring and can act as a directing group in certain transformations. Understanding the synergy of these three groups is critical to unlocking the full synthetic potential of 2-bromo-1-fluoro-3-methoxybenzene.

Molecular Structure and Physicochemical Properties

The unique reactivity of 2-bromo-1-fluoro-3-methoxybenzene stems directly from the electronic contributions of its substituents.

-

Fluorine (C1): Exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, while also participating in a weaker electron-donating mesomeric effect (+M). It is known to enhance the kinetic acidity of ortho-protons, a feature critical for directed metalation.[2]

-

Bromine (C2): Also exhibits a -I effect and a weak +M effect. Crucially, the C-Br bond is the most labile site for oxidative addition in typical palladium-catalyzed cross-coupling reactions.

-

Methoxy (C3): The oxygen atom's lone pairs result in a strong electron-donating mesomeric effect (+M), which activates the ring towards electrophilic substitution, directing to the ortho and para positions (C4 and C6).[3] This effect often outweighs its inductive withdrawal.

This electronic push-pull system creates a nuanced reactivity profile, allowing chemists to selectively address different positions on the aromatic ring.

Molecular Structure Diagram

Caption: Molecular structure of 2-bromo-1-fluoro-3-methoxybenzene.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 446-59-3 | [4] |

| Molecular Formula | C₇H₆BrFO | [4] |

| Molecular Weight | 205.02 g/mol | [4][5] |

| Appearance | Liquid | |

| Storage Temperature | Room Temperature, Sealed in Dry | [4] |

| SMILES | COC1=CC=CC(=C1Br)F | [4] |

| InChI Key | RLSQPLJXDTXSCL-UHFFFAOYSA-N |

Synthesis and Purification Strategies

While 2-bromo-1-fluoro-3-methoxybenzene is commercially available from various suppliers, understanding its synthesis is crucial for designing derivatives or for large-scale production. A common and logical approach involves the functionalization of a readily available precursor like 3-fluoroanisole.

Rationale for Synthetic Design

The synthesis hinges on electrophilic aromatic substitution, specifically bromination. The methoxy group in the starting material, 3-fluoroanisole, is a powerful ortho-, para- directing group.

-

The position para to the methoxy group (C6) is sterically accessible.

-

The position ortho to the methoxy group (C2) is also activated.

-

The other ortho position (C4) is sterically hindered by the adjacent fluorine atom.

Therefore, bromination is expected to yield a mixture of products, with the major product being 2-bromo-1-fluoro-3-methoxybenzene due to the strong directing effect of the methoxy group to the C2 position.

Synthetic Workflow Diagram

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]

- 3. Anisole - Wikipedia [en.wikipedia.org]

- 4. 446-59-3|2-Bromo-1-fluoro-3-methoxybenzene|BLD Pharm [bldpharm.com]

- 5. 1-Bromo-2-fluoro-3-methoxybenzene | C7H6BrFO | CID 19754845 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectral Data of 2-Bromo-3-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data of 2-Bromo-3-fluoroanisole. As a Senior Application Scientist, this document synthesizes theoretical principles with practical insights to offer a robust resource for the structural elucidation and characterization of this important fluorinated aromatic compound.

Introduction: The Structural Significance of this compound

This compound, with the systematic IUPAC name 2-bromo-1-fluoro-3-methoxybenzene, is a halogenated aromatic ether.[1][2] Its molecular structure, featuring a methoxy group, a bromine atom, and a fluorine atom on a benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The precise arrangement of these substituents gives rise to a unique electronic environment, which is reflected in its characteristic ¹H NMR spectrum. Understanding this spectrum is paramount for verifying its synthesis and for predicting its reactivity in further chemical transformations.

Chemical Structure:

Figure 1. Chemical structure of this compound (CAS 446-59-3).

Predicted ¹H NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, a high-quality computational prediction was performed to provide the basis for this in-depth analysis. The predicted spectrum serves as a reliable reference for researchers working with this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-4 | 7.15 | ddd | J(H4-H5) = 8.2, J(H4-F3) = 8.2, J(H4-H6) = 1.0 | 1H |

| H-5 | 7.05 | td | J(H5-H4) = 8.2, J(H5-H6) = 8.2, J(H5-F3) = 6.5 | 1H |

| H-6 | 6.95 | ddd | J(H6-H5) = 8.2, J(H6-F3) = 1.5, J(H6-H4) = 1.0 | 1H |

| OCH₃ | 3.90 | s | - | 3H |

Detailed Spectral Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound presents a complex and informative pattern in the aromatic region, along with a characteristic singlet for the methoxy protons. The interpretation of these signals is rooted in the fundamental principles of chemical shifts and spin-spin coupling, influenced by the electronic effects of the substituents.

The Methoxy Group Signal

The three protons of the methoxy group (-OCH₃) are chemically equivalent and do not have any neighboring protons to couple with. Consequently, they appear as a sharp singlet at approximately 3.90 ppm. This downfield shift, compared to aliphatic ethers, is characteristic of a methoxy group attached to an aromatic ring, where the oxygen atom's lone pairs can donate electron density to the ring system.

The Aromatic Region: A Complex Multiplet System

The three aromatic protons (H-4, H-5, and H-6) are chemically non-equivalent and exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

-

H-4 (7.15 ppm): This proton is predicted to be the most downfield of the aromatic signals. Its multiplicity is a doublet of doublet of doublets (ddd). This arises from:

-

An ortho coupling to H-5 with a coupling constant (³JH4-H5) of approximately 8.2 Hz.

-

A meta coupling to the fluorine at position 3 (⁴JH4-F3) with a similar magnitude of around 8.2 Hz.

-

A para coupling to H-6 (⁵JH4-H6) with a smaller coupling constant of about 1.0 Hz.

-

-

H-5 (7.05 ppm): This proton is predicted to resonate as a triplet of doublets (td). This pattern is the result of:

-

Two ortho couplings of similar magnitude to H-4 and H-6 (³JH5-H4 ≈ ³JH5-H6 ≈ 8.2 Hz), which gives the appearance of a triplet.

-

Each peak of this triplet is further split by a meta coupling to the fluorine at position 3 (⁴JH5-F3) with a coupling constant of approximately 6.5 Hz.

-

-

H-6 (6.95 ppm): This proton is predicted to be the most upfield of the aromatic signals and appears as a doublet of doublet of doublets (ddd). This is due to:

-

An ortho coupling to H-5 (³JH6-H5) of about 8.2 Hz.

-

A long-range coupling to the fluorine at position 3 (⁵JH6-F3) with a small coupling constant of approximately 1.5 Hz.

-

A para coupling to H-4 (⁵JH6-H4) with a coupling constant of around 1.0 Hz.

-

The following diagram illustrates the key coupling interactions that determine the multiplicity of the aromatic protons.

Caption: Coupling interactions in this compound.

Experimental Protocol for ¹H NMR Acquisition

For researchers intending to acquire an experimental ¹H NMR spectrum of this compound, the following protocol is recommended to ensure high-quality data.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion in the aromatic region.

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent. Ensure the solvent is free from acidic impurities that could lead to peak broadening.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is appropriate.

-

Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended.

-

Acquisition Time (aq): An acquisition time of at least 3-4 seconds is advised for good resolution.

-

Spectral Width (sw): A spectral width of 12-16 ppm is sufficient to cover the expected chemical shift range.

-

-

Processing:

-

Apply a line broadening factor of 0.3 Hz using an exponential multiplication function before Fourier transformation.

-

Manually phase the spectrum and perform a baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at δ 0.00 ppm.

-

The following flowchart outlines the recommended workflow for acquiring and processing the ¹H NMR spectrum.

Caption: Workflow for ¹H NMR analysis of this compound.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural confirmation. The predicted data presented in this guide, including the distinct singlet for the methoxy group and the complex, well-resolved multiplets for the aromatic protons, provide a detailed fingerprint of the molecule. The analysis of chemical shifts and coupling constants, particularly the through-space couplings to fluorine, offers deep insights into the electronic and steric environment of the substituted benzene ring. This technical guide serves as a valuable resource for researchers in synthetic chemistry and drug development, facilitating the accurate identification and characterization of this important chemical intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

The Foundation: Substituent Effects in ¹³C NMR of Aromatic Compounds

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Bromo-3-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. As a key analytical technique in organic chemistry, ¹³C NMR spectroscopy offers profound insights into the electronic environment of each carbon atom within a molecule. Understanding the spectral characteristics of this substituted anisole is crucial for its identification, characterization, and application in various research and development endeavors, including drug discovery and materials science. This document will delve into the theoretical underpinnings of the substituent effects on the benzene ring, present predicted chemical shift data, and provide a practical guide for experimental data acquisition.

The chemical shift of a carbon atom in a benzene ring is exquisitely sensitive to the nature of the substituents attached to the ring. These effects are primarily governed by a combination of inductive and resonance (mesomeric) effects, which alter the electron density at the ipso, ortho, meta, and para positions.

-

Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent. More electronegative substituents withdraw electron density, deshielding the nearby carbon atoms and shifting their signals to a higher chemical shift (downfield). This effect is strongest at the ipso-carbon and diminishes with distance.

-

Resonance Effects: These involve the delocalization of π-electrons between the substituent and the aromatic ring. Electron-donating groups (EDGs) increase electron density, particularly at the ortho and para positions, causing an upfield shift (shielding). Conversely, electron-withdrawing groups (EWGs) decrease electron density at these positions, leading to a downfield shift.[1]

The interplay of these effects for each substituent on this compound dictates the final observed chemical shifts.

Dissecting the Substituents of this compound

To predict and interpret the ¹³C NMR spectrum of this compound, we must first understand the individual contributions of the methoxy (-OCH₃), bromo (-Br), and fluoro (-F) groups.

-

Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect. However, its lone pairs participate in resonance, making it a potent electron-donating group. This resonance effect dominates, leading to significant shielding (upfield shift) at the ortho and para positions relative to the methoxy group. The ipso-carbon (C1) is deshielded due to the inductive effect.[2][3]

-

Bromine (-Br): As a halogen, bromine is more electronegative than carbon and thus exhibits an electron-withdrawing inductive effect. It also possesses lone pairs that can be donated to the ring via resonance, but this effect is weaker compared to the methoxy group. Overall, bromine is considered a deactivating group in electrophilic aromatic substitution, and its effect on ¹³C chemical shifts is a balance of these opposing forces.[4]

-

Fluorine (-F): Fluorine is the most electronegative element, resulting in a very strong electron-withdrawing inductive effect. Like bromine, it has lone pairs that can participate in resonance. Due to the significant inductive withdrawal, fluorine generally deshields the attached carbon (ipso) and influences the shielding of other ring carbons.[4]

The following diagram illustrates the interplay of inductive and resonance effects of these substituents on the aromatic ring.

Caption: Inductive and resonance effects of substituents.

Predicted ¹³C NMR Chemical Shifts and Assignments

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C1 (-OCH₃) | ~155 | Attached to the highly electronegative oxygen, this ipso-carbon is significantly deshielded. |

| C2 (-Br) | ~110 | The ipso-carbon to bromine is shielded relative to benzene due to the resonance effect of the methoxy group at the ortho position, though the inductive effect of bromine provides some deshielding. |

| C3 (-F) | ~150 | The ipso-carbon to the highly electronegative fluorine is strongly deshielded. The ortho-methoxy group's donating effect is somewhat countered by the ortho-bromo substituent. |

| C4 | ~118 | This carbon is para to the bromine and meta to the fluorine and methoxy groups. It experiences some shielding from the methoxy group's resonance effect. |

| C5 | ~128 | Positioned meta to both the bromo and methoxy groups and ortho to the fluorine, this carbon's chemical shift is influenced by a complex interplay of inductive effects. |

| C6 | ~115 | Ortho to the electron-donating methoxy group, this carbon is expected to be significantly shielded. |

| -OCH₃ | ~56 | The methoxy carbon itself typically appears in this region.[2] |

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring a high-quality ¹³C NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines a standard procedure for a sample like this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution of approximately 10-50 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is crucial to allow for the full relaxation of all carbon nuclei, especially quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[8]

-

Data Processing

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

The following diagram outlines the experimental workflow for acquiring a ¹³C NMR spectrum.

Caption: Experimental workflow for ¹³C NMR spectroscopy.

Conclusion

The ¹³C NMR spectrum of this compound is a powerful tool for its structural verification. A thorough understanding of the inductive and resonance effects of the methoxy, bromo, and fluoro substituents allows for the confident prediction and assignment of the chemical shifts for each carbon atom. The ortho-para directing and activating nature of the methoxy group, combined with the deactivating and directing effects of the halogens, creates a distinct pattern of shielded and deshielded carbons in the aromatic region. By following a robust experimental protocol, researchers can obtain high-quality spectral data to confirm the identity and purity of this important chemical entity.

References

- 13C NMR Studies: VIII. 13C Spectra of Some Substituted Anisoles. Canadian Journal of Chemistry.

- The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. ScienceDirect.

- The halogen effect on the 13C NMR chemical shift in substituted benzenes. Royal Society of Chemistry.

- Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics.

- 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Science Publishing.

- Application Note: 1H and 13C NMR Spectral Analysis of 4-Fluoroanisole. Benchchem.

- Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroarom

- 4-Bromoanisole. PubChem.

- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom

- Calculated and experimental 13C NMR chemical shifts.

- 4-Fluoroanisole. PubChem.

- 4-Fluoroanisole(459-60-9) 13C NMR spectrum. ChemicalBook.

- 3-Bromoanisole(2398-37-0) 13C NMR spectrum. ChemicalBook.

- 4-Bromoanisole(104-92-7) 13C NMR spectrum. ChemicalBook.

- 2-Bromoanisole - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 2-Bromoanisole(578-57-4) 13C NMR spectrum. ChemicalBook.

- CASPRE - 13C NMR Predictor. University of Alberta.

- 13C and 1H NMR spectra for the reactant and products of labeled anisole treated at 500 °C.

- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033895).

- 3-Fluoroanisole - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- 13C NMR Chemical Shift.

- 13C NMR Chemical Shifts.

- Predict 13C carbon NMR spectra. NMRDB.org.

- Predict 13C Carbon NMR Spectra. Scribd.

- NMR Prediction. ACD/Labs.

- How to predict the 13C NMR spectrum of a compound. YouTube.

- A guide to 13C NMR chemical shift values. Compound Interest.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. CASPRE [caspre.ca]

- 7. Visualizer loader [nmrdb.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Mass spectrometry fragmentation of 2-Bromo-3-fluoroanisole

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-Bromo-3-fluoroanisole

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for this compound. In the fields of pharmaceutical development, environmental analysis, and synthetic chemistry, a comprehensive understanding of a molecule's mass spectral behavior is critical for its unambiguous identification and characterization.

While a published experimental spectrum for this compound is not available in common databases as of this writing, this guide leverages established principles of mass spectrometry and data from closely related structural analogs to construct a robust, predictive model of its fragmentation. This approach, rooted in chemical first principles, provides researchers with the foundational knowledge to interpret experimental data when it is acquired.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with the fundamental properties of the target molecule.

-

IUPAC Name: 2-bromo-1-fluoro-3-methoxybenzene

-

Molecular Formula: C₇H₆BrFO

-

Monoisotopic Mass: 203.95861 Da[1]

-

Average Molecular Weight: 205.02 g/mol [2]

-

Structure:

(Image Source: PubChem CID 2779318)

The key structural features that will dictate fragmentation are the stable aromatic ring, the ether linkage (anisole group), and the two halogen substituents, bromine and fluorine. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, is particularly noteworthy. This will cause all bromine-containing fragments to manifest as a distinct pair of peaks (a doublet) of almost equal intensity, separated by two mass-to-charge units (M and M+2)[3].

Core Principles and Predicted Fragmentation Pathways

Under standard 70 eV electron ionization, the this compound molecule will be ionized to form a molecular ion radical cation, [C₇H₆BrFO]•+. This high-energy species will then undergo a series of predictable fragmentation reactions to yield more stable daughter ions. The fragmentation cascade is governed by the relative strengths of chemical bonds and the stability of the resulting charged and neutral fragments[4][5].

Pathway A: Alpha-Cleavage of the Methoxy Group

The most common initial fragmentation for anisole and its derivatives is the loss of the methyl group via alpha-cleavage (a homolytic cleavage of the C-O bond)[6]. This is an energetically favorable process that produces a stable phenoxy-type cation.

-

Neutral Loss: Methyl radical (•CH₃)

-

Mass Loss: 15 Da

-

Predicted Fragment: [M - CH₃]⁺ at m/z 190/192 (Isotopic doublet due to Bromine)

The resulting [C₆H₃BrFO]⁺ ion is stabilized by the aromatic system.

Pathway B: Subsequent Loss of Carbon Monoxide

Following the initial loss of the methyl group, the resulting phenoxy cation can undergo a rearrangement and eliminate a neutral carbon monoxide (CO) molecule. This is a characteristic fragmentation for phenolic and anisolic compounds.

-

Initial Fragment: m/z 190/192

-

Neutral Loss: Carbon Monoxide (CO)

-

Mass Loss: 28 Da

-

Predicted Fragment: [M - CH₃ - CO]⁺ at m/z 162/164 (Isotopic doublet due to Bromine)

This fragment, [C₅H₃BrF]⁺, represents the loss of the entire original methoxy functionality.

Pathway C: Cleavage of the Carbon-Bromine Bond

The carbon-bromine bond is significantly weaker than the carbon-fluorine or carbon-carbon bonds of the aromatic ring. This makes the loss of a bromine radical a highly probable event directly from the molecular ion.

-

Neutral Loss: Bromine radical (•Br)

-

Mass Loss: 79 Da or 81 Da

-

Predicted Fragment: [M - Br]⁺ at m/z 125

The resulting [C₇H₆FO]⁺ ion is a fluoroanisole cation. This fragment will appear as a single peak, as the isotopic signature of bromine has been lost.

Pathway D: Minor Fragmentation Pathways

While less dominant, other fragmentation channels may be observed.

-

Loss of the entire methoxy group (•OCH₃): This would result in a fragment at m/z 174/176 .

-

Loss of HF: While the C-F bond is strong, elimination of neutral hydrogen fluoride (HF) can sometimes occur from the molecular ion, particularly in ortho-substituted compounds. This would lead to a fragment at m/z 184/186 .

The following diagram illustrates the primary predicted fragmentation cascade.

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted Mass Spectrum

Based on the pathways described above, the key ions expected in the electron ionization mass spectrum of this compound are summarized below. The relative intensity is a qualitative prediction based on general fragmentation rules where alpha-cleavage is often a dominant pathway.

| Predicted m/z | Proposed Ion Structure | Neutral Loss | Notes |

| 204/206 | [C₇H₆BrFO]•+ | - | Molecular Ion (M•+). Expected to be of moderate to high intensity due to the aromatic ring. |

| 190/192 | [C₆H₃BrFO]⁺ | •CH₃ | Likely Base Peak. Loss of the methyl group via alpha-cleavage. |

| 162/164 | [C₅H₃BrF]⁺ | •CH₃, CO | Subsequent loss of carbon monoxide from the m/z 190/192 fragment. |

| 125 | [C₇H₆FO]⁺ | •Br | Loss of the bromine radical directly from the molecular ion. |

Recommended Experimental Protocol (GC-EI-MS)

To validate these predictions and acquire an experimental spectrum, a standard gas chromatography-mass spectrometry (GC-MS) protocol with electron ionization is recommended.

-

Sample Preparation:

-

Prepare a 100-1000 µg/mL solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Ensure the sample is fully dissolved and free of particulate matter.

-

-

Gas Chromatography (GC) Parameters:

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Column: A standard, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes. (This program should be optimized to ensure good separation from any impurities).

-

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI)[7].

-

Ionization Energy: 70 eV[7].

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300. This range will capture all predicted fragments and the molecular ion.

-

Solvent Delay: Set a solvent delay of 3-4 minutes to protect the filament from the solvent front.

-

The following diagram outlines the experimental and data analysis workflow.

Caption: Standard workflow for GC-EI-MS analysis of this compound.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways. The most significant fragmentation is expected to be the loss of a methyl radical (•CH₃) to form a stable phenoxy cation at m/z 190/192 , which is likely to be the base peak. Subsequent loss of carbon monoxide (CO) and the direct loss of a bromine radical (•Br) from the molecular ion are also predicted to be prominent features of the spectrum. The ubiquitous M/M+2 isotopic pattern for all bromine-containing fragments will serve as a crucial diagnostic tool for spectral interpretation. The experimental protocol provided herein offers a robust method for acquiring high-quality data to confirm these expert predictions.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. [Link]

-

NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

NIST. Benzene, 1-bromo-3-fluoro-. NIST Chemistry WebBook. [Link]

-

NIST. 2-Bromo-4-fluoroanisole. NIST Chemistry WebBook. [Link]

-

NIST. Benzene, 1-bromo-2-fluoro-. NIST Chemistry WebBook. [Link]

-

PubChem. 2-Bromoanisole. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Arizona. Interpretation of mass spectra. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

Sources

- 1. This compound | C7H6BrFO | CID 2779318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 446-59-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uni-saarland.de [uni-saarland.de]

An In-Depth Technical Guide to the FT-IR Spectroscopy of 2-Bromo-3-fluoroanisole

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 2-Bromo-3-fluoroanisole (C₇H₆BrFO). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, predicted spectral features, a robust experimental protocol, and data interpretation for this halogenated aromatic ether. By synthesizing foundational spectroscopic knowledge with practical, field-proven insights, this guide serves as an authoritative resource for the structural characterization of this important chemical intermediate.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for identifying the functional groups within a molecule.[1] The method operates on the principle that chemical bonds are not rigid; they vibrate at specific, quantized frequencies.[2] When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending.[3] This absorption pattern creates a unique spectral "fingerprint," allowing for detailed structural elucidation.

This compound is a substituted aromatic compound with applications as a versatile building block in medicinal chemistry and materials science.[4][5] Its structure combines an anisole core with both bromine and fluorine substituents, creating a unique electronic and steric environment.[6] Accurate structural verification is paramount in synthesis, and FT-IR provides a rapid, non-destructive, and highly specific method to confirm the presence of key functional groups and the overall molecular architecture.

Predicted FT-IR Spectrum of this compound

While an experimental spectrum provides definitive data, a predictive analysis based on established group frequencies is a critical first step in spectral interpretation. The vibrational modes of this compound are influenced by its aromatic ring, the ether linkage, the methyl group, and the two different halogen substituents. The electronegativity and mass of the bromine and fluorine atoms, along with their positions on the ring, are expected to induce notable shifts compared to unsubstituted anisole.[7][8]

Aromatic Ring Vibrations

-

Aromatic C-H Stretch: A weak to medium intensity band is expected in the region of 3100-3000 cm⁻¹ .[9][10] This absorption is characteristic of the stretching vibration of C-H bonds where the carbon atom is part of an aromatic ring.

-

Aromatic C=C In-Ring Stretches: The benzene ring gives rise to a series of characteristic stretching vibrations. Expect two to four sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.[11] These are due to the concerted stretching and contracting of the carbon-carbon bonds within the aromatic ring.

-

C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring strongly dictates the position of strong C-H "oop" bending bands in the 900-675 cm⁻¹ range.[9][12] For a 1,2,3-trisubstituted ring, a strong absorption is typically observed between 810-750 cm⁻¹ .

Ether (Anisole) Group Vibrations

-

Asymmetric C-O-C Stretch: A very strong and prominent band is predicted for the asymmetric stretching of the aryl-alkyl ether linkage. For anisole, this band appears around 1250 cm⁻¹.[13] In this compound, this vibration, located in the 1280-1240 cm⁻¹ range, will be a key diagnostic feature.

-

Symmetric C-O-C Stretch: A second, medium-to-strong intensity band corresponding to the symmetric C-O-C stretch is expected in the 1050-1020 cm⁻¹ region.[13][14]

-

Aliphatic C-H Stretches (Methyl Group): The methyl (-CH₃) group will produce strong C-H stretching bands just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.[15]

Carbon-Halogen Vibrations

-

Aromatic C-F Stretch: The carbon-fluorine bond gives rise to a very strong absorption due to the large change in dipole moment during the vibration. This band is anticipated in the 1300-1100 cm⁻¹ region.[16] Its high intensity and position may cause it to overlap with the strong C-O-C asymmetric stretch, potentially appearing as a broadened or complex absorption feature in that area.

-

Aromatic C-Br Stretch: The carbon-bromine stretching vibration occurs at a much lower frequency due to the higher mass of the bromine atom. A medium-to-strong intensity band is expected in the fingerprint region, between 690-515 cm⁻¹ .[17] This band can be a clear indicator of the bromine substituent's presence.

Quantitative Data Summary: Predicted Absorption Bands

The expected vibrational frequencies for this compound are summarized below. This table serves as a reference for interpreting an experimental spectrum.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Bond | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | =C-H | Medium-Weak |

| 2980-2850 | Aliphatic C-H Stretch | -C-H (in CH₃) | Strong |

| 1600-1450 | Aromatic In-Ring Stretch | C=C | Medium, Sharp (multiple) |

| 1280-1240 | Asymmetric Aryl-Alkyl Ether Stretch | C-O-C | Strong, Prominent |

| 1300-1100 | Aromatic Fluoride Stretch | C-F | Strong |

| 1050-1020 | Symmetric Aryl-Alkyl Ether Stretch | C-O-C | Medium-Strong |

| 810-750 | Aromatic C-H Out-of-Plane Bend | =C-H | Strong |

| 690-515 | Aromatic Bromide Stretch | C-Br | Medium-Strong |

Experimental Protocol: ATR-FT-IR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling method for liquid samples like this compound due to its speed, ease of use, and minimal sample preparation.[18][19] The protocol below is designed as a self-validating system to ensure high-quality, reproducible data.

Instrumentation & Materials

-

FT-IR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.[20]

-

This compound sample.

-

Reagent-grade isopropanol or acetone for cleaning.

-

Lint-free laboratory wipes.

-

Personal Protective Equipment (gloves, safety glasses).

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and the internal environment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. Allow the instrument to stabilize for at least 15-30 minutes.

-

Causality: Purging is critical because atmospheric moisture and carbon dioxide have strong IR absorptions that can obscure important sample peaks.[1]

-

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to remove any residual solvent.

-

Causality: An immaculate crystal surface is essential for acquiring a clean background and sample spectrum. Any contamination will appear in the final spectrum.[21]

-

-

Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum (scan). This scan measures the instrumental and environmental baseline. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.

-

Causality: The instrument software will ratio the sample spectrum against this background, effectively subtracting any signals not originating from the sample itself.[1] This step is the cornerstone of a trustworthy measurement.

-

-

Sample Application: Place a single, small drop of this compound directly onto the center of the ATR crystal. The drop should be just large enough to completely cover the crystal surface.

-

Apply Pressure (if applicable): For some ATR accessories, a pressure arm is used to ensure intimate contact between the sample and the crystal. Apply gentle, consistent pressure.

-

Causality: Good contact is vital for a strong, high-quality signal. Poor contact results in a weak and noisy spectrum.[19]

-

-

Sample Spectrum Acquisition: Using the same parameters as the background scan, collect the sample spectrum.

-

Data Processing: The software will automatically generate the absorbance spectrum. If the software has an ATR correction feature (which accounts for the wavelength-dependent depth of penetration), apply it to make the spectrum appear more like a traditional transmission spectrum.

-

Post-Measurement Cleaning: Retract the pressure arm, and clean the sample from the ATR crystal using a lint-free wipe and isopropanol. The crystal must be left spotless for the next user.[22]

Data Interpretation Workflow

The following diagram illustrates the logical workflow for acquiring and interpreting the FT-IR spectrum of this compound.

Sources

- 1. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Buy this compound | 446-59-3 [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C7H6BrFO | CID 2779318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 14. researchgate.net [researchgate.net]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 19. agilent.com [agilent.com]

- 20. youtube.com [youtube.com]

- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 22. orgchemboulder.com [orgchemboulder.com]

Introduction: The Strategic Importance of 2-Bromo-3-fluoroanisole

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-fluoroanisole

This guide provides a comprehensive examination of the physical properties of this compound (CAS No. 446-59-3), a key halogenated aromatic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core physical data with practical experimental methodologies and contextual insights into its application.

This compound is a substituted aromatic ether whose unique electronic and steric profile makes it a valuable building block in modern organic synthesis. The strategic placement of bromine, fluorine, and methoxy substituents on the benzene ring provides a versatile scaffold for constructing complex molecular architectures. The bromine atom serves as a reactive handle for cross-coupling reactions, the fluorine atom modulates physicochemical properties such as metabolic stability and binding affinity, and the methoxy group influences the ring's electronic density.[1] Consequently, this compound is a pivotal intermediate in the development of high-value materials, including pharmaceuticals, agrochemicals, and liquid crystals.[1] A thorough understanding of its physical properties is paramount for its safe handling, effective use in synthesis, and for the purification of its derivatives.

Section 1: Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent scientific work. The nomenclature and structural representation ensure unambiguous communication and accurate data retrieval.

-

Systematic IUPAC Name: 2-bromo-1-fluoro-3-methoxybenzene.[1]

-

Common Name: this compound.

-

CAS Registry Number: 446-59-3.

-

Molecular Formula: C₇H₆BrFO.[1]

-

Molecular Weight: 205.02 g/mol .[1]

-

SMILES: COC1=C(C(=CC=C1)F)Br.[1]

The molecule's structure features a benzene ring with three substituents: a methoxy group (-OCH₃), a bromine atom, and a fluorine atom at positions 1, 2, and 3 respectively, relative to the methoxy group's attachment point.

Caption: Molecular structure of this compound.

Section 2: Core Physical Properties

The physical properties of a compound dictate its state, handling requirements, and suitability for various reaction conditions. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | Comments and Source(s) |

| Appearance | Colorless to light yellow liquid | The slight yellow tinge can arise from minor impurities or degradation upon exposure to light and air.[1] |

| Boiling Point | 189.2 ± 20.0 °C to 220 °C @ 755 mmHg | A notable range exists in reported values. This variation can be attributed to differences in measurement pressure and purity. The lower value is a predicted boiling point, while the higher value is from an experimental measurement near atmospheric pressure. |

| Melting Point | Not well characterized | As a liquid at ambient temperature, its melting point is below standard room temperature. A reported value of 217-219 °C is inconsistent with its physical state and likely erroneous.[1] |

| Density | 1.531 ± 0.06 g/cm³ | The high density is typical for polyhalogenated aromatic compounds. |

| Refractive Index (n²⁰/D) | 1.532 | This value is a key indicator of purity and can be used for rapid quality control.[2] |

| Flash Point | 81 °C (178 °F) | This is a relatively high flash point, indicating that the substance is combustible but not highly flammable under standard laboratory conditions. |

| Solubility | Insoluble in water | The molecule is predominantly nonpolar and hydrophobic. It is expected to be miscible with common organic solvents like ethanol, acetone, chloroform, and ethyl acetate.[1] |

Section 3: Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. Below is a summary of the expected spectral features for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two main signal regions. A singlet for the methoxy (-OCH₃) protons should appear around δ 3.84 ppm. The aromatic protons will resonate in the δ 6.8–7.5 ppm region, exhibiting complex splitting patterns due to proton-proton and proton-fluorine couplings.[1]

-

¹³C NMR: The carbon spectrum provides key information about the carbon skeleton. The methoxy carbon will appear around δ 56 ppm. The aromatic carbons will be spread over a wide range. The carbon bonded to fluorine (C-F) is expected to be the most downfield, around δ 160 ppm, showing a large one-bond C-F coupling constant. The carbon bonded to bromine (C-Br) is anticipated around δ 115 ppm.[1][3]

-

-

Infrared (IR) Spectroscopy

-

The IR spectrum should display characteristic absorption bands for its functional groups. Key expected peaks include:

-

~2850-3000 cm⁻¹: C-H stretching from the methyl and aromatic groups.

-

~1450-1600 cm⁻¹: C=C aromatic ring stretching vibrations.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

-

~1050 cm⁻¹: Symmetric C-O-C stretching.

-

~1000-1100 cm⁻¹: C-F stretching.

-

~550-650 cm⁻¹: C-Br stretching.

-

-

-

Mass Spectrometry (MS)

-

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 204 and 206. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), these two peaks will have nearly equal intensity, which is a hallmark of a monobrominated compound. Common fragmentation pathways would likely involve the loss of a methyl radical (∙CH₃) to give a fragment at m/z 189/191, or the loss of a carbonyl group (CO) from that fragment.

-

Section 4: Experimental Protocols for Property Determination